15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-11-methyl-
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Overview
Description
15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-11-methyl- is an organic compound with the molecular formula C18H16 It is a derivative of cyclopenta(a)phenanthrene, characterized by the presence of a methyl group at the 11th position and hydrogenation at the 16th and 17th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-11-methyl- typically involves the hydrogenation of cyclopenta(a)phenanthrene derivatives. The process can be carried out using catalytic hydrogenation, where a catalyst such as palladium on carbon (Pd/C) is used under hydrogen gas at elevated pressures and temperatures. The methylation at the 11th position can be achieved through Friedel-Crafts alkylation using methyl chloride (CH3Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar catalytic hydrogenation and alkylation processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-11-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Further hydrogenation can reduce the compound to more saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Methyl chloride (CH3Cl) with aluminum chloride (AlCl3) for Friedel-Crafts alkylation.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-11-methyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-11-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
15H-Cyclopenta(a)phenanthrene: The parent compound without hydrogenation and methylation.
16,17-Dihydro-15H-cyclopenta(a)phenanthrene: A similar compound without the methyl group at the 11th position.
11-Methyl-15H-cyclopenta(a)phenanthrene: A similar compound without hydrogenation at the 16th and 17th positions.
Uniqueness
15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-11-methyl- is unique due to its specific structural modifications, which can influence its chemical reactivity and biological activity. The presence of the methyl group and hydrogenation at specific positions can alter its interaction with molecular targets and its overall properties.
Properties
CAS No. |
24684-41-1 |
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Molecular Formula |
C18H16 |
Molecular Weight |
232.3 g/mol |
IUPAC Name |
11-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C18H16/c1-12-11-14-6-4-8-15(14)17-10-9-13-5-2-3-7-16(13)18(12)17/h2-3,5,7,9-11H,4,6,8H2,1H3 |
InChI Key |
XZIIXGOAGARMHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC2)C3=C1C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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